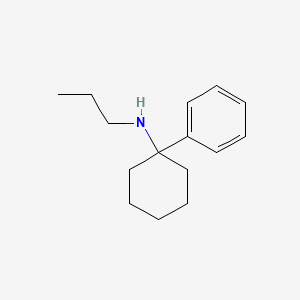

N-(1-phenylcyclohexyl)propanamine

Description

Structure

3D Structure

Properties

CAS No. |

18949-81-0 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

1-phenyl-N-propylcyclohexan-1-amine |

InChI |

InChI=1S/C15H23N/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3 |

InChI Key |

KHXNTQRMMGXPQW-UHFFFAOYSA-N |

SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2 |

Other CAS No. |

18949-81-0 |

Synonyms |

N-(1-phenylcyclohexyl)propanamine |

Origin of Product |

United States |

Synthesis and Chemical Structure

The synthesis of phencyclidine and other 1-arylcyclohexylamines, the class to which PCPr belongs, was described as early as 1965. uni-saarland.de The fundamental structure of an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit bonded to an aryl group, typically a phenyl ring. en-academic.com The amine group is usually secondary or tertiary. en-academic.com In N-(1-phenylcyclohexyl)propanamine, the structure consists of a cyclohexane (B81311) ring with a phenyl group and a propanamine group attached to the same carbon atom.

Table 1: Structural Details of this compound

| Feature | Description |

|---|---|

| Core Structure | Phenylcyclohexylamine |

| Amine Group | Propanamine (a propyl chain attached to a nitrogen atom) |

| Chemical Formula | C15H23N |

Analytical Methodologies

The detection of N-(1-phenylcyclohexyl)propanamine and its metabolites is a key focus of forensic research. The primary analytical technique used is gas chromatography-mass spectrometry (GC-MS). uni-saarland.deresearchgate.netresearchgate.net To improve the volatility and chromatographic properties of the compounds for GC-MS analysis, a derivatization step, such as acetylation, is often employed. researchgate.netresearchgate.net Studies have detailed systematic toxicological analysis (STA) procedures that allow for the detection of the parent drug and its metabolites in rat urine. researchgate.netresearchgate.net These methods are considered applicable for screening in human urine in clinical or forensic cases. researchgate.netresearchgate.net

Metabolism and Pharmacokinetics

Research using rat models has been instrumental in elucidating the metabolic fate of N-(1-phenylcyclohexyl)propanamine. uni-saarland.deresearchgate.net The compound undergoes extensive phase I metabolism.

The identified metabolic pathways for PCPr include:

N-dealkylation: The removal of the propyl group from the nitrogen atom. uni-saarland.deresearchgate.net

Hydroxylation: The addition of hydroxyl (-OH) groups to the cyclohexyl ring at various positions and to the phenyl ring. uni-saarland.deresearchgate.net

Combined Pathways: A combination of N-dealkylation and hydroxylation reactions. uni-saarland.deresearchgate.net

These metabolites are then partially excreted in conjugated form as phase II metabolites. researchgate.netresearchgate.net The identification of these metabolites is crucial because they are often the primary targets for detection in toxicological screenings. uni-saarland.deresearchgate.net

Table 2: Major Metabolic Reactions of this compound in Rats

| Metabolic Pathway | Description | Resulting Metabolite Type |

|---|---|---|

| N-dealkylation | Cleavage of the N-propyl group. | (1-phenylcyclohexyl)amine |

| Cyclohexyl Hydroxylation | Addition of a hydroxyl group to the cyclohexane (B81311) ring. | Hydroxylated PCPr |

Pharmacological Profile

Synthetic Pathways for this compound

The construction of this compound has evolved from classical reactions to more refined modern techniques that offer improved yields and milder reaction conditions.

Historically, the synthesis of N-alkylated 1-phenylcyclohexylamines has been approached through methods like the Leuckart reaction. chemicalbook.comnih.gov This one-pot reductive amination reaction typically involves the reaction of a ketone with a nitrogen source, such as formamide (B127407) or ammonium (B1175870) formate (B1220265), at high temperatures (120-185 °C). chemicalbook.comresearchgate.net In the context of this compound, this would involve the reaction of 1-phenylcyclohexanone with propylamine (B44156) and formic acid or a formate salt. The ketone first reacts with the amine to form an imine or enamine intermediate, which is then reduced in situ by formic acid or its derivatives. chemicalbook.com Though a one-step process, the traditional Leuckart reaction often requires prolonged reaction times and high temperatures, which can lead to the formation of byproducts and decomposition of reactants. researchgate.net

Another historical approach involves the reaction of 1-phenylcyclohexanone with an amine, followed by the addition of an organometallic reagent like phenyl lithium. However, this method is more commonly associated with the synthesis of compounds where the phenyl group is introduced in the final step, rather than the N-alkylation.

Modern organic synthesis favors methods that are more selective, proceed under milder conditions, and provide higher yields. For the synthesis of this compound, reductive amination using specialized reducing agents is the most prominent modern methodology.

A key improvement over the classical Leuckart reaction is the use of selective reducing agents like sodium cyanoborohydride (NaBH₃CN). chemicalbook.comorganic-chemistry.org This reagent is particularly effective for reductive aminations because it readily reduces the iminium ion formed in situ from the condensation of a ketone and an amine, but is much slower to react with the ketone itself. organic-chemistry.org This allows for a one-pot reaction where 1-phenylcyclohexanone and propylamine are mixed in the presence of sodium cyanoborohydride to directly yield this compound. orgsyn.orgresearchgate.net This method is generally carried out at or near room temperature and offers cleaner reactions with higher yields compared to the Leuckart reaction. organic-chemistry.org

Further refinements in reductive amination have explored various catalysts and reaction conditions to improve efficiency and reduce the toxicity of reagents. nih.gov Microwave-assisted synthesis has also been shown to accelerate the Leuckart reaction, significantly reducing reaction times from hours to minutes. epj-conferences.orgresearchgate.net

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Leuckart Reaction | 1-phenylcyclohexanone, propylamine, formic acid/formamide | High temperature (120-185 °C) | One-pot reaction | High temperature, long reaction times, potential for byproducts |

| Reductive Amination | 1-phenylcyclohexanone, propylamine, sodium cyanoborohydride | Mild (e.g., room temperature) | High selectivity, mild conditions, good yields | Use of toxic cyanide-containing reagent |

| Microwave-Assisted Leuckart | 1-phenylcyclohexanone, propylamine, formic acid/formamide | Microwave irradiation | Rapid reaction times | Requires specialized equipment |

Chemical Precursors and Intermediate Compounds in Synthesis

The primary chemical precursors for the synthesis of this compound via reductive amination are:

1-Phenylcyclohexanone: This ketone provides the core 1-phenylcyclohexyl scaffold of the molecule.

Propylamine: This primary amine serves as the source of the N-propyl group.

The key intermediate in the reductive amination pathway is the N-propyl-1-phenylcyclohexaniminium ion . This species is formed from the condensation of 1-phenylcyclohexanone and propylamine and is the electrophilic species that is subsequently reduced by the hydride reagent.

Synthesis of Deuterated or Labeled Analogues for Research Applications

The synthesis of isotopically labeled analogues of this compound is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry.

Deuterated Analogues: Deuterium-labeled this compound can be synthesized for use in nuclear magnetic resonance (NMR) studies and to investigate kinetic isotope effects in metabolic pathways. nih.govgtfch.org A common strategy for introducing deuterium (B1214612) is to use deuterated reagents in the synthesis. For example, a deuterated propylamine (e.g., propylamine-d7) could be used in the reductive amination with 1-phenylcyclohexanone to label the propyl chain. Alternatively, deuterium atoms could be incorporated into the cyclohexyl or phenyl rings of the 1-phenylcyclohexanone precursor prior to the amination step. youtube.com This can be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange on the ketone or through the synthesis of the ketone from deuterated starting materials. epj-conferences.org

Carbon-14 Labeled Analogues: Carbon-14 (¹⁴C) labeling is the gold standard for tracking the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. wuxiapptec.comnih.gov The synthesis of ¹⁴C-labeled this compound would involve the introduction of a ¹⁴C atom at a stable position within the molecule. A common approach is to use a ¹⁴C-labeled synthetic precursor. For instance, ¹⁴C-labeled propylamine could be synthesized and then used in the reductive amination reaction. Alternatively, the phenyl ring could be labeled by starting the synthesis of 1-phenylcyclohexanone with ¹⁴C-labeled benzene (B151609). The synthesis of ¹⁴C-labeled compounds often involves a multi-step process starting from simple ¹⁴C-containing building blocks like barium carbonate-¹⁴C or potassium cyanide-¹⁴C. nih.gov The specific synthetic route would be designed to maximize the incorporation of the radioisotope and to ensure its position is metabolically stable. iaea.org

| Labeled Compound | Labeling Strategy | Precursor Example | Application |

| Deuterated this compound | Use of deuterated reagents | Propylamine-d7 | NMR studies, metabolic pathway analysis |

| ¹⁴C-Labeled this compound | Use of ¹⁴C-labeled precursors | Propylamine-¹⁴C | ADME studies, quantitative analysis |

Chromatographic Techniques

Chromatography, a powerful separation science, is central to the analytical workflow for PCPR. Both gas chromatography (GC) and liquid chromatography (LC) are employed, each offering distinct advantages for the analysis of this compound and its analogues.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds like PCPR. Its high chromatographic resolution and sensitive mass-selective detection make it a method of choice in forensic and toxicological laboratories.

The development of reliable GC-MS methods for the detection of PCPR in non-human biological matrices, such as rat urine, has been a focus of metabolic and toxicological studies. These methods are crucial for understanding the biotransformation of the compound and for developing screening procedures.

A systematic toxicological analysis (STA) procedure has been established for the detection of PCPR and its metabolites in rat urine. nih.gov This method typically involves an initial acid hydrolysis step to cleave any conjugated metabolites, followed by liquid-liquid extraction (LLE) to isolate the analytes from the complex urine matrix. The extracted and derivatized sample is then introduced into the GC-MS system for analysis. Full-scan mass spectrometry is often employed to acquire comprehensive data, allowing for the identification of a wide range of metabolites.

Studies have shown that PCPR is extensively metabolized in rats through several pathways, including:

Hydroxylation of the cyclohexyl ring at various positions. nih.gov

Hydroxylation of the phenyl ring. nih.gov

N-dealkylation to form N-(1-phenylcyclohexyl)amine. nih.gov

A combination of these metabolic transformations. nih.gov

A significant portion of these metabolites are excreted in a conjugated form, necessitating the hydrolysis step for their detection. nih.gov The developed GC-MS methods have proven to be sensitive enough to detect the intake of common user doses of PCPR in rat urine, suggesting their applicability for similar analyses in other contexts, assuming comparable metabolic pathways. nih.gov

Table 1: Key Aspects of GC-MS Method for PCPR in Rat Urine

| Parameter | Description | Reference |

| Matrix | Rat Urine | nih.gov |

| Sample Preparation | Acid Hydrolysis, Liquid-Liquid Extraction, Derivatization | nih.gov |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Not Specified, but typically Electron Ionization (EI) for STA | |

| Scan Mode | Full Scan | nih.gov |

| Key Findings | Detection of PCPR and its hydroxylated and N-dealkylated metabolites. | nih.gov |

Derivatization is a critical step in the GC-MS analysis of PCPR and its metabolites. It enhances the volatility and thermal stability of the analytes, and improves their chromatographic properties, leading to better peak shapes and increased sensitivity. The polar functional groups (e.g., hydroxyl and amine groups) of the metabolites are targeted for derivatization.

Trifluoroacetylation (TFA): Another effective derivatization approach is trifluoroacetylation. This involves reacting the analytes with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA). The resulting trifluoroacetyl derivatives are highly volatile and produce characteristic mass spectral fragments, which can aid in their identification. While not explicitly detailed for PCPR in the provided context, it is a well-established technique for phencyclidine and its analogues.

Table 2: Derivatization Strategies for GC-MS Analysis of PCPR and its Metabolites

| Derivatization Strategy | Reagent | Advantages | Reference |

| Microwave-Assisted Acetylation | Acetic Anhydride | Rapid reaction time, improved volatility and chromatographic performance. | nih.gov |

| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Produces highly volatile derivatives with characteristic mass spectra. | General Knowledge |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of a broad range of compounds, including PCPR and its analogues. It is particularly advantageous for the analysis of non-volatile, thermally labile, and highly polar compounds, which may not be amenable to GC-MS without derivatization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This capability is invaluable for the structural elucidation of novel designer drugs and their metabolites.

The application of GC-HRMS has been demonstrated for the qualitative confirmation of 30 phencyclidine analogues in human blood and urine. nih.gov This approach allows for the differentiation of isomers based on the exact molecular mass and retention time of characteristic fragment ions. nih.gov Although this study focused on a range of PCP analogues, the principles are directly applicable to the analysis of PCPR. LC coupled with HRMS, often utilizing a time-of-flight (TOF) or Orbitrap mass analyzer, is also a key technique for identifying new psychoactive substances and their metabolites without the need for reference standards in some cases. nih.govresearchgate.nethptlc.com

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for both qualitative and quantitative analysis. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are detected. This process provides structural information and enhances the signal-to-noise ratio, leading to very low limits of detection.

LC-MS/MS is a cornerstone in the analysis of designer drugs, including phencyclidine-type substances. researchgate.netnih.govcore.ac.uk For instance, a rapid UPLC-MS/MS method has been developed for the analysis of 36 phencyclidine-type substances in hair. researchgate.net The analytical characterization of various PCP and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues has been performed using techniques including liquid chromatography electrospray hybrid triple-quadrupole linear ion trap tandem mass spectrometry (LC-ESI-QqQ-LIT-MS/MS). nih.gov This sophisticated instrumentation allows for detailed fragmentation studies, which are crucial for differentiating between isomeric compounds. nih.gov The fragmentation patterns observed in MS/MS spectra provide a "fingerprint" for the molecule, allowing for confident identification even in complex matrices. chemrxiv.orgumn.edunih.gov

Table 3: LC-MS Techniques for the Analysis of PCPR and Analogues

| Technique | Key Features | Applications | References |

| LC-HRMS (e.g., LC-QTOF) | High mass accuracy, determination of elemental composition. | Structural elucidation of new compounds and metabolites, untargeted screening. | nih.govnih.govresearchgate.net |

| LC-MS/MS (e.g., UPLC-MS/MS, LC-ESI-QqQ-LIT-MS/MS) | High specificity and sensitivity, structural confirmation through fragmentation. | Targeted quantification, identification of isomers, screening for known compounds. | researchgate.netnih.govcore.ac.uknih.gov |

Spectroscopic Characterization

Spectroscopic analysis provides the foundational data for the structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), signal integration, and splitting patterns (multiplicity) of the proton signals reveal the connectivity of the molecule. The structure of this compound contains several distinct proton environments: the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, the protons of the n-propyl chain, and the amine (N-H) proton.

Phenyl Protons: The five protons on the monosubstituted benzene ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current.

Cyclohexyl Protons: The ten protons on the cyclohexyl ring will produce complex, overlapping signals in the aliphatic region, generally between δ 1.2 and 2.5 ppm. Protons in axial and equatorial positions can have slightly different chemical shifts. nih.gov

N-Propyl Protons: The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the central methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).

Amine Proton: The N-H proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration. It can also undergo deuterium exchange upon adding D₂O. uc.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (aromatic) | 7.0 - 7.5 | Multiplet | 5H |

| Cyclohexyl (aliphatic) | 1.2 - 2.5 | Multiplet | 10H |

| N-CH₂ (propyl) | ~2.5 | Triplet | 2H |

| CH₂ (propyl) | ~1.4 | Sextet | 2H |

| CH₃ (propyl) | ~0.9 | Triplet | 3H |

| N-H (amine) | Variable | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the molecule's asymmetry, each carbon atom is expected to be chemically unique, resulting in a total of 15 distinct signals.

Aromatic Carbons: The phenyl group will show signals in the δ 120-150 ppm range. The quaternary carbon attached to the cyclohexyl ring (C1') will be distinct from the protonated carbons.

Quaternary Cyclohexyl Carbon: The C1 carbon of the cyclohexyl ring, which is bonded to both the phenyl group and the nitrogen atom, is a quaternary carbon and is expected to appear around δ 60-70 ppm.

Aliphatic Carbons: The remaining five carbons of the cyclohexyl ring and the three carbons of the n-propyl chain will resonate in the upfield region (δ 10-50 ppm). The chemical shift is influenced by proximity to the electronegative nitrogen atom. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl (quaternary, C1') | 140 - 150 |

| Phenyl (CH) | 120 - 130 |

| Cyclohexyl (quaternary, C1) | 60 - 70 |

| N-CH₂ (propyl) | 45 - 55 |

| Cyclohexyl (CH₂) | 20 - 40 |

| CH₂ (propyl) | 20 - 30 |

| CH₃ (propyl) | 10 - 15 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key absorptions are expected for the N-H, C-H, and C-N bonds, as well as aromatic C=C bonds. ucalgary.ca

N-H Stretch: As a secondary amine, a single, medium-intensity absorption is expected in the range of 3300-3500 cm⁻¹. ucalgary.ca

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the cyclohexyl and propyl groups. Weaker absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the sp² C-H bonds of the phenyl ring. uc.edu

Aromatic C=C Stretch: Medium to weak absorptions in the 1475-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring. uc.edu

C-N Stretch: A medium-intensity absorption for the aliphatic C-N bond is expected in the 1000-1250 cm⁻¹ range. docbrown.info

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Weak-Medium |

| Alkane (Cyclohexyl, Propyl) | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic | C=C Stretch | 1475 - 1600 | Medium-Weak |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl ring. Substituted benzenes typically exhibit a strong absorption band (the E-band) below 220 nm and a weaker, structured absorption band (the B-band) around 250-270 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the alkyl substituent on the ring. researchgate.net One would expect this compound to display absorption maxima characteristic of a monosubstituted benzene ring.

Emerging Analytical Techniques and Future Directions

While traditional spectroscopic methods are crucial for structural elucidation, advanced hyphenated techniques are essential for the sensitive detection and quantification of this compound, particularly in complex matrices.

Research into the metabolism and toxicological analysis of this compound (PCPR) has utilized gas chromatography-mass spectrometry (GC-MS). nih.gov This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Studies have shown that a systematic toxicological analysis procedure involving GC-MS can successfully detect PCPR and its metabolites—formed through pathways like hydroxylation and N-dealkylation—in rat urine. nih.gov

For related phencyclidine analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a rapid and sensitive method for determination in biological fluids like blood and serum. hmdb.ca This technique offers advantages over older methods by providing high specificity and reducing analysis time. Furthermore, the characterization of new psychoactive substances often involves a suite of advanced methods, including high-resolution mass spectrometry and multi-dimensional NMR techniques, to differentiate between closely related isomers and confirm structures definitively. nih.gov

Future directions in the analysis of this compound and its analogs will likely focus on developing even more rapid and field-portable detection methods. The use of high-resolution mass spectrometry will continue to be critical for identifying novel metabolites and understanding biotransformation pathways. Additionally, advances in chemometrics and data analysis will aid in differentiating between a growing number of structurally similar designer drugs. nih.gov

Identified Metabolic Pathways in Animal Models (e.g., Rat)

Studies utilizing rat models have successfully identified several key metabolic transformations for this compound. These pathways include N-dealkylation, hydroxylation at various positions on both the cyclohexyl and phenyl rings, and combinations of these processes. nih.gov The resulting metabolites are often excreted in conjugated forms. nih.gov

N-dealkylation is a metabolic pathway identified for this compound in rat urine. nih.gov This process involves the enzymatic removal of the propyl group from the nitrogen atom, leading to the formation of 1-phenylcyclohexylamine (B1663984). This is a common reaction for many N-alkylated compounds.

Hydroxylation of the alicyclic (cyclohexyl) ring is a major metabolic route for phencyclidine-type compounds. droracle.ainih.gov In studies with this compound (PCPR), metabolites hydroxylated at various positions of the cyclohexyl ring have been identified in rat urine. nih.gov For the parent compound, phencyclidine (PCP), this pathway is well-documented in mice and rats, leading to significant metabolites such as trans-4-phenyl-4-piperidinocyclohexanol (t-PPC). nih.govnih.gov This hydroxylation significantly increases the polarity of the molecule, preparing it for further conjugation or excretion. nih.gov

The addition of a hydroxyl group to the aromatic phenyl ring is another identified metabolic pathway for this compound in rats. nih.gov While this pathway has been confirmed for PCPR, its significance in the metabolism of the parent compound, PCP, has been debated, with some research suggesting it is a less likely route compared to alicyclic hydroxylation. nih.gov

Metabolic studies have revealed that hydroxylation can also occur on the piperidine (B6355638) ring of phencyclidine, which can be considered a side chain. This leads to the formation of metabolites like 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773) (PCHP). nih.gov For this compound, studies have indicated that metabolism can involve a combination of steps, including hydroxylation and N-dealkylation, suggesting that hydroxylation could potentially occur on the propyl side chain, although specific metabolites from this pathway are less commonly detailed than cyclohexyl or phenyl ring hydroxylation. nih.gov

For analogues of phencyclidine that contain methoxy (B1213986) or ethoxy groups on the aromatic ring, O-dealkylation is a critical metabolic step. For example, the metabolism of 3-methoxyphencyclidine (3-MeO-PCP) involves O-demethylation to produce the active metabolite 3-hydroxyphencyclidine (3-HO-PCP). nih.govrawdatalibrary.net This biotransformation is significant as the resulting hydroxylated metabolite can then undergo further conjugation, such as glucuronidation or sulfation, before excretion. nih.govrawdatalibrary.net

Following initial hydroxylation reactions that produce alcohol metabolites, further oxidation can occur to form more polar carboxylic acids. researchgate.netlibretexts.orgacsgcipr.org This has been observed in the metabolism of phencyclidine analogues. For instance, in vitro studies with 3-HO-PCP using human hepatocytes identified a piperidine ring-opened N-dealkyl-COOH metabolite. nih.govrawdatalibrary.net This indicates that after initial hydroxylation and subsequent ring opening, the resulting primary alcohol is oxidized to a carboxylic acid, a key step in detoxification that creates a highly water-soluble compound for efficient elimination. nih.govrawdatalibrary.net

Data Tables

Table 1: Major Metabolic Pathways of this compound (PCPR) in Rats

| Metabolic Pathway | Resulting Metabolite Type | Key Findings | Reference |

| N-Dealkylation | Removal of the N-propyl group | Identified as a pathway in rat urine. | nih.gov |

| Cyclohexyl Ring Hydroxylation | Addition of -OH to the cyclohexyl ring | Occurs at multiple positions on the ring. | nih.gov |

| Aromatic Ring Hydroxylation | Addition of -OH to the phenyl ring | Confirmed pathway in rat metabolism. | nih.gov |

Table 2: Key Metabolites of Phencyclidine (PCP) Identified in Animal Models

| Metabolite | Abbreviation | Metabolic Pathway | Animal Model | Reference |

| 1-(1-phenylcyclohexyl)-4-hydroxypiperidine | PCHP | Piperidine Ring Hydroxylation | Rat, Mouse | nih.gov |

| trans-4-phenyl-4-piperidinocyclohexanol | t-PPC | Cyclohexyl Ring Hydroxylation | Rat, Mouse | nih.govnih.gov |

| trans-1-phenyl-1-(4'-hydroxypiperidino)-4-cyclohexanol | t-PCPdiol | Di-hydroxylation | Rat | nih.gov |

Table 3: Metabolism of Related Analogues (e.g., 3-MeO-PCP)

| Parent Compound | Metabolic Pathway | Key Metabolite | System Studied | Reference |

| 3-Methoxyphencyclidine (3-MeO-PCP) | O-Demethylation | 3-Hydroxyphencyclidine (3-HO-PCP) | Human Hepatocytes | nih.govrawdatalibrary.net |

| 3-Hydroxyphencyclidine (3-HO-PCP) | N-Dealkylation, Ring Opening, Oxidation | N-dealkyl-COOH metabolite | Human Hepatocytes | nih.govrawdatalibrary.net |

Conjugation Reactions (e.g., Glucuronidation)

Following initial metabolic modifications, this compound and its metabolites can undergo Phase II conjugation reactions. nih.gov These processes involve the attachment of endogenous molecules to the parent compound or its metabolites, significantly increasing their water solubility and facilitating their excretion. nih.govyoutube.com

Identification and Characterization of Major Metabolites (e.g., 1-Phenylcyclohexanamine)

Metabolic studies in rats have successfully identified several key metabolites of this compound. The primary metabolic transformations include:

Hydroxylation: This occurs on both the cyclohexyl and phenyl rings at various positions.

N-dealkylation: This involves the removal of the propyl group from the nitrogen atom.

Combined Reactions: A combination of these hydroxylation and N-dealkylation steps leads to a variety of metabolites. nih.gov

One of the significant metabolites formed through N-dealkylation is 1-Phenylcyclohexanamine (PCA) . researchgate.net This compound is also a known metabolite of other phencyclidine-related substances. researchgate.netresearchgate.net The identification of these metabolites is typically achieved using techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the separation and structural elucidation of the different metabolic products present in biological samples like urine. nih.govnih.gov

Enzyme Kinetics and Isoenzyme Mapping in Microsomal Systems

To understand the specific enzymes driving the metabolism of this compound, researchers utilize in vitro systems, particularly liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, allowing for detailed kinetic studies.

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of a vast array of foreign compounds. nih.govmdpi.com Studies on analogs of this compound have shed light on the specific CYP isoenzymes involved in their biotransformation.

Research on N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA), which are structurally similar to PCPR, has demonstrated the involvement of several key CYP enzymes. nih.govacs.org The O-dealkylation of these compounds, a major metabolic pathway, is catalyzed by CYP2B6, CYP2C19, CYP2D6, and CYP3A4 . researchgate.netnih.govacs.org

The relative contribution of these enzymes can vary depending on the specific substrate and its concentration. For example, in the case of PCEPA, CYP3A4 and CYP2D6 appear to be the major contributors to its clearance, while for PCMPA, CYP2B6 and CYP2D6 play the most significant roles. nih.govacs.org The involvement of these specific enzymes is often confirmed through experiments using selective chemical inhibitors and microsomes from individuals with known genetic deficiencies in certain CYP enzymes (poor metabolizers). nih.govacs.org Given the structural similarities, it is highly probable that these same CYP isoenzymes are also central to the metabolism of this compound. The complexity of these interactions highlights the importance of considering genetic variations in CYP enzymes, which can lead to inter-individual differences in drug metabolism. nih.govnih.govyoutube.com

Table 1: Investigated Cytochrome P450 Enzymes in the Metabolism of this compound Analogs

| Enzyme | Role in Metabolism of Analogs |

| CYP2B6 | Catalyzes O-dealkylation of PCEPA and PCMPA. nih.govacs.org |

| CYP2C19 | Catalyzes O-dealkylation of PCEPA and PCMPA. nih.govacs.org |

| CYP2D6 | A major enzyme in the O-dealkylation of PCEPA and PCMPA. nih.govacs.org |

| CYP3A4 | A major enzyme in the O-deethylation of PCEPA. nih.govacs.org |

Data based on studies of the analogs N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA).

Following Phase I transformations, the resulting metabolites become substrates for Phase II enzymes. As mentioned previously, UDP-glucuronyltransferases are responsible for glucuronidation. hyphadiscovery.comyoutube.comuomus.edu.iq Other potential Phase II enzymes include sulfotransferases (SULTs), which catalyze sulfation, and glutathione (B108866) S-transferases (GSTs), which conjugate metabolites with glutathione. nih.govuomus.edu.iq The presence of conjugated metabolites of this compound in rat urine suggests the activity of these enzyme systems. nih.gov

Biotechnological Synthesis of Metabolite Reference Standards

A significant challenge in metabolism research is the availability of pure reference standards for identified metabolites. These standards are essential for the validation of analytical methods and for conducting further pharmacological and toxicological assessments. Chemical synthesis of these metabolites can be complex and time-consuming.

An innovative solution to this problem is the use of biotechnological approaches. researchgate.net This involves utilizing heterologous systems, such as fission yeast (Schizosaccharomyces pombe) or insect cells, that have been genetically engineered to express specific human CYP isoenzymes. researchgate.netresearchgate.net By incubating the parent compound with these engineered cells, it is possible to produce specific metabolites in sufficient quantities for use as reference standards. researchgate.net For example, this method has been successfully applied to synthesize the O-dealkylated metabolite of related designer drugs, demonstrating the feasibility of this approach for obtaining reference standards for the metabolites of this compound. researchgate.netresearchgate.net

Structure Activity Relationship Sar Research

Impact of Structural Modifications on Chemical Reactivity and Metabolic Fate

The metabolic fate of N-(1-phenylcyclohexyl)propanamine (PCPR) and its analogs is significantly influenced by their chemical structure. In preclinical rat models, PCPR undergoes extensive metabolism primarily through several key pathways. researchgate.netnih.gov These include hydroxylation at various positions on the cyclohexyl ring, hydroxylation of the phenyl ring, and N-dealkylation to remove the propyl group. researchgate.netnih.gov These reactions can also occur in combination, leading to a variety of metabolites, a portion of which are excreted in conjugated form. researchgate.netnih.gov

Studies on structurally related N-(1-phenylcyclohexyl)alkoxyalkylamines, such as N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) and N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA), reveal similar but distinct metabolic patterns. nih.govresearchgate.net The primary metabolic routes for these compounds include:

N-dealkylation: Removal of the alkoxyalkyl group. nih.govresearchgate.net

O-dealkylation: Removal of the methyl or ethyl group from the ether linkage, often followed by oxidation of the resulting alcohol to a carboxylic acid. nih.govresearchgate.net

Hydroxylation: Addition of hydroxyl groups to the cyclohexyl and phenyl rings. nih.govresearchgate.net

Aromatic Hydroxylation: Specifically adding a hydroxyl group to the phenyl ring. nih.gov

The length and nature of the N-alkyl substituent play a crucial role in the rate and pathway of metabolism. For instance, in a comparison of fentanyl analogs, which share some structural similarities with arylcyclohexylamines in terms of N-substituents, the compound with a longer N-acyl group (3-phenylpropanoylfentanyl) was metabolized much more rapidly than one with a shorter group (benzoylfentanyl). nih.gov This suggests that modifications to the N-propyl group of this compound could significantly alter its metabolic half-life and, consequently, its duration of action. nih.gov The primary metabolites of these compounds are generally considered to be less pharmacologically active than the parent drug. researchgate.net

Correlation between Chemical Structure and Receptor Binding Affinities

The pharmacological actions of this compound and other arylcyclohexylamines are primarily mediated by their interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. nih.govnih.gov These compounds act as non-competitive antagonists, binding to a specific site within the receptor's ion channel, often referred to as the "PCP-binding site". nih.gov This antagonism is responsible for their characteristic dissociative effects. nih.govnih.gov

The affinity of an arylcyclohexylamine for the NMDA receptor is highly dependent on its three-dimensional structure. nih.gov Key structural features that influence binding affinity include:

The Aryl Group: The presence of an aryl (typically phenyl) group is fundamental for activity. wikipedia.org Substitutions on this ring can modulate binding affinity. For example, methoxy-substituted analogs like 3-MeO-PCP are known to be potent NMDA receptor antagonists. nih.gov

The Cyclohexyl Ring: This bulky, non-aromatic ring is a defining feature of this class and is essential for maintaining the correct spatial orientation for receptor binding. nih.gov

The Amine Group: The nature of the substituent on the nitrogen atom significantly impacts receptor affinity. wikipedia.org

Influence of Substitutions on Pharmacological Profiles in Preclinical Models

Modifications to the core arylcyclohexylamine structure can dramatically alter the compound's pharmacological effects, as observed in preclinical animal models. The versatility of the arylcyclohexylamine scaffold allows for "fine-tuning" of the pharmacological profile, leading to agents with varying degrees of stimulant, analgesic, dissociative, and neuroprotective properties. wikipedia.org

The parent compound, phencyclidine (PCP), is primarily known for its NMDA receptor antagonism, which produces dissociative and psychotomimetic effects. wikipedia.orgnih.gov this compound, as a close analog, is expected to share a similar profile, acting as an antagonist at NMDA receptors. researchgate.net Preclinical studies on related compounds demonstrate how specific substitutions can shift this profile:

Altering the N-substituent: Changing the alkyl group attached to the nitrogen can modify potency and the spectrum of effects.

Substitution on the Aryl Ring: Adding groups like methoxy (B1213986) (MeO) to the phenyl ring, as seen in compounds like 3-MeO-PCP, can enhance potency at the NMDA receptor. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with another aromatic system, such as thiophene (B33073) (as in Tenocyclidine (B1683004), TCP), can also modulate activity.

Comparative SAR Studies with Phencyclidine (PCP) and Other Arylcyclohexylamines

This compound belongs to the phencyclidine-like (PCP-like) subfamily of arylcyclohexylamines. nih.gov Comparative SAR studies place it within a broader chemical class that includes compounds like ketamine, tenocyclidine (TCP), and various designer analogs. The foundational structure for this class consists of a cyclohexylamine (B46788) unit with a geminal aryl group attachment. wikipedia.org

The primary structural differences between these compounds often lie in the N-substituent and substitutions on the aryl ring.

Phencyclidine (PCP): Features a piperidine (B6355638) ring as the N-substituent. It is a potent NMDA receptor antagonist. wikipedia.orgnih.gov

This compound (PCPR): Replaces the piperidine ring of PCP with a secondary propyl-amine group. This modification is expected to alter its potency and metabolic profile compared to PCP.

Ketamine: Features a methylamine (B109427) N-substituent and an additional oxo group on the cyclohexyl ring, which significantly differentiates its properties from PCP and its direct analogs. nih.gov

Eticyclidine (PCE): Features an N-ethyl group and is structurally very similar to PCP, differing only in the amine substituent. nih.gov

Comparative studies reveal a clear SAR trend. The potency of NMDA receptor antagonism, and thus the dissociative effects, can be ranked among these compounds. For example, the highly potent antagonist MK-801 (dizocilpine) has a significantly higher affinity for the NMDA receptor than both PCP and ketamine. researchgate.net The choice of the amine substituent is critical; secondary amines like in this compound and tertiary amines (like the piperidine in PCP or the pyrrolidine (B122466) in Rolicyclidine) are common. wikipedia.org

These comparative analyses demonstrate that while all these compounds share a common mechanism of action at the NMDA receptor, the specific substitutions on the arylcyclohexylamine scaffold fine-tune their affinity, potency, and potential interactions with other receptor systems, leading to a wide spectrum of pharmacological activities. wikipedia.org

Forensic Science and Toxicology Research Implications Non Clinical

Analytical Challenges in the Detection of N-(1-phenylcyclohexyl)propanamine and its Metabolites in Forensic Samples (Excluding Human Clinical Cases)

The detection of this compound and its metabolites in forensic samples is complicated by several factors inherent to designer drugs. A primary challenge is the lack of commercially available reference standards, which are crucial for the validation of analytical methods and the confirmation of the substance's identity in seized materials or non-clinical biological samples. nih.gov

Due to extensive metabolism, the parent compound may be present at very low concentrations or not at all, making metabolites the primary targets for analysis in urine. nih.govresearchgate.net Research in rat models has shown that this compound undergoes several metabolic transformations, including:

Hydroxylation of the cyclohexyl and phenyl rings. nih.gov

N-dealkylation. nih.govresearchgate.net

A combination of these metabolic pathways. nih.gov

Many of these metabolites are excreted in a conjugated form, requiring a hydrolysis step (e.g., acid hydrolysis) during sample preparation to cleave the conjugate and allow for detection. nih.govnih.gov

Standard screening techniques like immunoassays, often used for common drugs of abuse, may not be effective for this compound and other phencyclidine analogs. ojp.govcore.ac.uk These assays can lack the necessary specificity and cross-reactivity to detect these novel compounds, leading to false-negative results. core.ac.ukfiu.edu Consequently, more sophisticated and specific techniques are required.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the identification of this compound and its metabolites. nih.govnih.gov Derivatization, such as acetylation, is often employed to improve the chromatographic properties and mass spectral fragmentation of the metabolites, aiding in their identification. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, making them increasingly the gold standard for the detection and quantification of new psychoactive substances (NPS) like this compound in various biological matrices. nih.govumw.edu.pl

Table 1: Key Analytical Challenges and Solutions

| Challenge | Description | Recommended Analytical Approach |

| Lack of Reference Standards | Difficulty in confirming the identity of the compound and its metabolites without certified reference materials. | Development of in-house validated methods; collaboration with research institutions for standard synthesis. nih.govfrontiersin.org |

| Extensive Metabolism | The parent drug may be absent or at very low levels in urine samples, making metabolite detection crucial. nih.gov | Target major metabolites identified in research studies; employ hydrolysis to detect conjugated metabolites. nih.govnih.gov |

| Immunoassay Cross-Reactivity | Standard screening immunoassays for PCP may not detect this compound, leading to false negatives. ojp.govcore.ac.uk | Utilize more specific techniques like GC-MS or LC-MS/MS for comprehensive screening. core.ac.ukfiu.edu |

| Isomeric Compounds | Structural isomers of this compound may exist, requiring analytical methods that can differentiate between them. | High-resolution mass spectrometry (HRMS) and comparison of fragmentation patterns and retention times. |

Development of Systematic Toxicological Analysis (STA) Procedures for Emerging Phencyclidine-Derived Designer Drugs

The constant emergence of new phencyclidine-derived designer drugs necessitates the development of comprehensive Systematic Toxicological Analysis (STA) procedures. nih.gov STA aims to detect and identify a wide range of potentially harmful substances in a sample without prior suspicion of a specific compound. researchgate.net For emerging drugs like this compound, where routine assays are often ineffective, a robust STA is critical for forensic toxicology laboratories. ojp.govcore.ac.uk

Research has focused on creating STA procedures that can identify this compound and its analogs. A key aspect of these procedures is the inclusion of a sample preparation step that accounts for the extensive metabolism of these compounds. This typically involves acid hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction to isolate the analytes from the sample matrix. nih.govnih.gov

Following extraction, derivatization, such as microwave-assisted acetylation, can be used to improve the volatility and thermal stability of the metabolites, making them more amenable to analysis by GC-MS. nih.gov The use of full-scan GC-MS allows for the collection of complete mass spectra, which can be compared against libraries for identification. nih.govnih.gov Given the novelty of these compounds, these spectral libraries often need to be developed and curated in-house based on the analysis of synthesized reference materials. nih.gov

LC-MS/MS is also a powerful tool for STA, offering high sensitivity and the ability to screen for a large number of compounds in a single analysis. umw.edu.plresearchgate.net The development of LC-MS/MS methods for phencyclidine analogs involves optimizing chromatographic conditions to separate isomers and creating databases of precursor and product ions for confident identification. nih.gov

Table 2: Components of an STA Procedure for Phencyclidine Analogs

| Step | Description | Purpose |

| Sample Preparation | Acid hydrolysis followed by liquid-liquid extraction. nih.gov | To cleave conjugated metabolites and isolate the target compounds from the biological matrix. |

| Derivatization | Microwave-assisted acetylation. nih.gov | To improve the chromatographic behavior and mass spectral characteristics of the analytes for GC-MS analysis. |

| Analysis | Full-scan Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov | To separate and identify the parent drug and its metabolites by comparing their mass spectra to a reference library. |

| Alternative Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov | To provide high-sensitivity screening and confirmation of a wide range of phencyclidine derivatives. |

| Data Analysis | Comparison with spectral libraries and reference standards. | To confirm the identity of detected compounds. |

Assuming similar metabolic pathways in humans as observed in rat studies, these developed STA procedures are considered suitable for detecting an intake of this compound in human urine samples. nih.govnih.gov

Research on Prevalence and Emergence of this compound in Illicit Markets

The market for new psychoactive substances (NPS) is dynamic, with a continuous stream of new compounds being introduced to circumvent drug control laws. researchgate.netunodc.org Arylcyclohexylamines, the class of substances to which this compound belongs, represent a significant category within the NPS market. nih.govnih.gov These substances are often marketed online as "research chemicals" or "legal highs" to attract users. researchgate.net

Monitoring the prevalence and emergence of specific compounds like this compound is a significant challenge for law enforcement and public health agencies. Data on its prevalence is often gathered from drug seizure records, forensic laboratory case statistics, and specialized drug monitoring systems. nih.gov The United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) are key international bodies that track the emergence of NPS. unodc.org

The emergence of this compound is part of a broader trend of chemical modification of the basic phencyclidine structure. researchgate.net Clandestine chemists alter the amine, aryl, or cycloalkyl portions of the molecule to create new substances with potentially similar, but legally distinct, properties. This chemical adaptability means that as soon as one compound is legally controlled, another can quickly take its place.

Research into the prevalence of this compound and its analogs helps to:

Inform law enforcement about new trends in the illicit drug market.

Guide the development of analytical methods in forensic laboratories.

Provide data for legislative bodies to make informed decisions about drug scheduling.

Alert public health officials to the potential for new drug-related health issues.

Research on Chemical Profiling and Impurity Analysis for Source Determination

Chemical profiling and impurity analysis are powerful forensic tools used to establish links between different drug seizures, identify manufacturing methods, and potentially trace seized drugs back to their source laboratory. scispace.comunirioja.es Every synthesis method produces a unique set of impurities, including starting materials, reagents, by-products, and intermediates. unirioja.es By identifying and quantifying these impurities, a chemical signature or "profile" of a specific batch can be created.

For this compound, research in this area would involve:

Identifying Synthesis Routes: Reviewing chemical literature and underground sources to identify the likely methods used for its clandestine synthesis.

Synthesizing the Compound: Producing this compound in the laboratory using these different methods to characterize the impurities associated with each route.

Developing Analytical Methods: Using techniques like GC-MS or LC-MS to separate and identify the trace-level impurities in seized samples. unirioja.es

Creating a Database: Compiling the impurity profiles of seized samples to compare with known synthesis routes and with each other. unirioja.es

By comparing the impurity profile of a seized sample of this compound to this database, forensic chemists can draw intelligence about its production. For example, if two separate seizures show nearly identical impurity profiles, it is highly likely they originated from the same source or were produced using the exact same method and materials. scispace.comunirioja.es This information can be invaluable for police investigations, helping to link drug trafficking networks and identify clandestine laboratory operations. unirioja.es

Historical and Contemporary Research Landscape

Historical Discovery and Early Research of Arylcyclohexylamines and Related Compounds

The journey of arylcyclohexylamines began in the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. However, it was the mid-20th century that marked a significant turning point in the exploration of this chemical class. In 1956, the pharmaceutical company Parke-Davis synthesized phencyclidine (PCP) while investigating potential anesthetic agents. Initial studies showed promise, but its development was ultimately halted due to the notable side effect of emergence delirium in human trials.

This early research on PCP paved the way for the development of a related compound, ketamine, which had a shorter duration of action and more manageable psychoactive effects. Ketamine found a place in both human and veterinary medicine as a dissociative anesthetic. The 1970s saw the diversion of PCP and its analogues to the illicit drug market, where their dissociative and hallucinogenic properties were sought after for recreational use. This spurred further scientific investigation into the structure-activity relationships of arylcyclohexylamines, with researchers exploring how modifications to the molecule would alter its pharmacological effects.

Emergence of N-(1-phenylcyclohexyl)propanamine as a Subject of Scientific Inquiry

This compound, also known by the acronym PCPr, emerged as a subject of scientific interest in the mid-2000s, primarily within the context of forensic toxicology and the monitoring of new psychoactive substances (NPS). A pivotal study published in 2008 by Sauer et al. characterized it as a "new designer drug". nih.gov This research focused on the metabolism and toxicological detection of the compound, indicating its presence in the illicit drug market. nih.gov

The study by Sauer and his team was instrumental in providing the scientific community with the first detailed data on how the body processes this compound. Using gas chromatography-mass spectrometry (GC-MS), they identified several metabolic pathways in rats, including hydroxylation of the cyclohexyl and phenyl rings, as well as N-dealkylation. nih.gov This foundational work provided a basis for developing analytical methods to detect the substance in biological samples.

Research around this period also examined related compounds, such as N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA), further highlighting a trend of clandestine chemists creating and distributing a range of novel arylcyclohexylamine derivatives. nih.gov

Current Trends and Gaps in Academic Research on this compound

Since its initial identification, the body of academic research on this compound has remained relatively limited, especially when compared to its more well-known parent compound, PCP, and the clinically utilized ketamine. The primary focus of the existing research has been in the realms of analytical chemistry and metabolism.

Current Research Trends:

The predominant trend in the study of this compound revolves around its detection and characterization in forensic contexts. This includes the development and refinement of analytical techniques to identify the parent compound and its metabolites in biological matrices. The initial work by Sauer et al. laid the groundwork for these endeavors. nih.gov

| Research Focus | Key Findings |

| Metabolism | Studies in rats have identified major metabolic pathways including hydroxylation and N-dealkylation. nih.gov |

| Analytical Detection | Gas chromatography-mass spectrometry (GC-MS) has been established as a primary method for detection. nih.gov |

Gaps in Academic Research:

Despite its identification over a decade ago, significant gaps persist in the scientific understanding of this compound. These unaddressed areas represent opportunities for future research:

Pharmacology: There is a notable lack of comprehensive pharmacological studies to determine its specific binding profile at various receptors in the brain. While it is presumed to act as an NMDA receptor antagonist like other arylcyclohexylamines, detailed in vitro and in vivo studies are needed to confirm its mechanism of action, potency, and potential effects on other neurotransmitter systems.

Toxicology: Beyond initial metabolic studies, there is a scarcity of toxicological data. Long-term effects, potential for neurotoxicity, and its complete safety profile remain largely unknown.

Behavioral Effects: Detailed preclinical studies examining the behavioral effects of this compound are lacking. Such research would be crucial to understanding its potential for abuse and its psychoactive properties in comparison to other arylcyclohexylamines.

Human Metabolism and Effects: The initial metabolic studies were conducted in rats. While these provide a valuable starting point, research on human metabolism and the experiential effects in humans is, for ethical and legal reasons, absent from the scientific literature.

Future Research Directions

Elucidation of Further Minor Metabolites and Metabolic Pathways

While major metabolic routes for N-(1-phenylcyclohexyl)propanamine, such as hydroxylation and N-dealkylation, have been identified in rat urine, a comprehensive characterization of all metabolites, particularly minor ones, is still needed. nih.gov Studies on analogous phencyclidine (PCP) derivatives, such as N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA), have revealed a complex array of metabolic transformations including N-dealkylation, O-dealkylation followed by oxidation, and various hydroxylations on the cyclohexyl and phenyl rings. caymanchem.comnih.gov The metabolites of these related compounds often appear in conjugated forms. caymanchem.comnih.gov

Future research should employ high-resolution mass spectrometry (HRMS) to detect and identify previously uncharacterized minor metabolites of PCPR in various biological matrices. In vitro studies using human liver microsomes can provide a controlled environment to systematically identify the full spectrum of metabolic products. nih.gov Understanding the complete metabolic profile is essential, as minor metabolites can sometimes possess significant pharmacological or toxicological activity.

Table 1: Known Metabolic Pathways of this compound and Related Analogues

| Metabolic Pathway | Description | Compound(s) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the cyclohexyl or phenyl ring. | PCPR, PCEPA, PCMPA nih.govcaymanchem.comnih.gov |

| N-dealkylation | Removal of the propyl group from the nitrogen atom. | PCPR, PCEPA, PCMPA nih.govcaymanchem.comnih.gov |

| O-dealkylation | Removal of an alkyl group from an ether linkage, followed by oxidation. | PCEPA, PCMPA caymanchem.comnih.gov |

| Conjugation | Attachment of endogenous molecules, such as glucuronic acid, to metabolites. | PCPR, PCEPA, PCMPA nih.govcaymanchem.comnih.gov |

This table is based on available data for PCPR and its analogues and may not be exhaustive for PCPR itself.

Deeper Understanding of Enzyme Specificity and Reaction Mechanisms

The specific cytochrome P450 (CYP450) isoenzymes responsible for the metabolism of this compound and the kinetics of these reactions are not yet fully elucidated. For related compounds PCEPA and PCMPA, studies have implicated CYP2B6, CYP2C19, CYP2D6, and CYP3A4 in their metabolism. nih.gov However, direct enzymatic data for PCPR is lacking.

Future investigations should focus on determining the specific CYP450 isoforms involved in PCPR metabolism using human recombinant enzymes. Detailed enzyme kinetic studies are necessary to establish key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for each metabolic pathway. nih.govbiorxiv.org This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in CYP450 enzymes. biorxiv.orgnih.gov

Computational Modeling for Predicting Novel Analogues with Specific Receptor Selectivity

Computational chemistry offers powerful tools for the rational design of novel psychoactive substances with tailored pharmacological profiles. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking can be employed to predict the binding affinity and selectivity of new this compound analogues for various receptors, such as the N-methyl-D-aspartate (NMDA) receptor and sigma (σ) receptors. nih.govmdpi.comuib.no

By creating predictive computational models based on the known activity of PCPR and related arylcyclohexylamines, researchers can virtually screen libraries of novel chemical structures. mdpi.comptci.co.th This approach can guide the synthesis of new compounds with potentially enhanced selectivity for specific receptor subtypes, which could be valuable for developing research tools or understanding the structural requirements for psychoactivity. nih.govarxiv.orgnih.gov Molecular dynamics simulations can further refine these models by providing insights into the dynamic interactions between ligands and their receptor binding sites. nih.govumsl.edunih.gov

Development of Advanced In Vitro and In Vivo Non-Human Models for Pharmacological Screening

The pharmacological effects of this compound and its potential analogues need to be characterized using advanced preclinical models that can provide more human-relevant data. While traditional animal models have been used, there is a growing emphasis on alternative methods.

In Vitro Models: Human induced pluripotent stem cell (iPSC)-derived neurons and cerebral organoids are emerging as powerful tools for studying the neurotoxic and pharmacological effects of psychoactive compounds. mdpi.comnih.govresearchgate.netresearchgate.netzeclinics.comsapphirebioscience.com These models can recapitulate key aspects of human brain development and function, offering a platform to investigate the impact of PCPR on neuronal activity, connectivity, and toxicity. mdpi.comnih.govresearchgate.netzeclinics.comsapphirebioscience.com High-throughput screening platforms, such as automated patch-clamp electrophysiology on iPSC-derived neurons, can accelerate the pharmacological characterization of novel analogues. sigmaaldrich.comchemie-brunschwig.chnih.gov

In Vivo Non-Human Models: The zebrafish (Danio rerio) model is increasingly being used for developmental and behavioral neurotoxicity screening of psychoactive substances, including dissociative anesthetics. zeclinics.comsapphirebioscience.comnih.govtpi.tvresearchgate.net Its rapid development, genetic tractability, and suitability for high-throughput behavioral assays make it a valuable tool for assessing the potential risks of PCPR and its analogues. zeclinics.comsapphirebioscience.comnih.govtpi.tvresearchgate.net

Table 2: Advanced Models for Pharmacological Screening

| Model Type | Application for PCPR Research | Key Advantages |

| iPSC-derived Neurons | Assessment of neurotoxicity and electrophysiological effects. | Human-specific genetics; suitable for high-throughput screening. nih.govsigmaaldrich.comchemie-brunschwig.chnih.gov |

| Cerebral Organoids | Modeling effects on human brain development and neural circuitry. | Recapitulates 3D brain architecture and cell-cell interactions. mdpi.comnih.govresearchgate.netresearchgate.netzeclinics.comsapphirebioscience.com |

| Zebrafish Larvae | High-throughput screening for developmental and behavioral neurotoxicity. | Rapid development; transparent embryos; conserved neural pathways. zeclinics.comsapphirebioscience.comnih.govtpi.tvresearchgate.net |

Standardization of Analytical Protocols for Forensic and Research Laboratories

The proliferation of novel psychoactive substances, including arylcyclohexylamines like this compound, presents a significant challenge for forensic and research laboratories. To ensure the accuracy, reliability, and comparability of analytical results, the standardization of analytical protocols is imperative.

Future efforts should focus on the development and dissemination of validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the unambiguous identification and quantification of PCPR and its metabolites in various biological and seized samples. The availability of certified reference materials (CRMs) for both the parent compound and its major metabolites is essential for method validation and quality control. caymanchem.comarxiv.orgsigmaaldrich.comchemie-brunschwig.chnih.gov

Furthermore, the establishment of international proficiency testing schemes and inter-laboratory comparison studies would help to ensure the competency and performance of laboratories conducting analyses of PCPR and related compounds. tpi.tveyesopen.commedicalnewstoday.comnih.govmayocliniclabs.com This would involve the distribution of standardized samples for blind analysis and the comparison of results to a consensus value, thereby promoting harmonization and confidence in analytical data across different institutions. tpi.tveyesopen.commedicalnewstoday.comnih.govmayocliniclabs.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting N-(1-phenylcyclohexyl)propanamine in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Acid hydrolysis followed by liquid-liquid extraction and microwave-assisted acetylation improves metabolite detection. Conjugated metabolites (e.g., hydroxylated or carboxylated derivatives) require enzymatic or acidic deconjugation prior to analysis .

- Key Data : Sauer et al. (2008) identified 12 metabolites in rat urine, including products of N-dealkylation and cyclohexyl ring hydroxylation. Detection limits for PCPr in urine are ≤10 ng/mL using full-scan GC/MS .

Q. How is PCPr synthesized, and what are critical quality control steps?

- Methodology : PCPr is synthesized via N-alkylation of 1-phenylcyclohexanamine with propyl bromide or analogous alkylating agents under anhydrous conditions. Purification involves fractional distillation or recrystallization, with characterization by NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Quality Control : Monitor for byproducts like N,N-dialkylated derivatives using thin-layer chromatography (TLC) with iodine vapor detection. Purity thresholds should exceed 98% for pharmacological studies .

Q. What are the primary pharmacological targets of PCPr?

- Mechanism : PCPr acts as a non-competitive NMDA receptor antagonist, similar to phencyclidine (PCP). Radioligand binding assays using [³H]MK-801 in rat cortical membranes confirm its affinity (Ki ≈ 150 nM). Functional assays (e.g., electrophysiology) show voltage-dependent channel block .

Advanced Research Questions

Q. How do metabolic pathways of PCPr differ from structurally related arylcyclohexylamines like PCEPA or PCMEA?

- Comparative Metabolism : PCPr undergoes predominant N-dealkylation to 1-phenylcyclohexanamine, whereas 3-methoxy/ethoxy analogs (e.g., PCMEA, PCEPA) exhibit additional O-dealkylation and oxidation to carboxylic acids. Hydroxylation patterns vary: PCPr metabolites lack aromatic hydroxylation observed in PCMEA .

- Methodology : Use deuterated analogs (e.g., D₅-PCPr) as internal standards in LC-MS/MS to track species-specific metabolic divergences .

Q. What experimental models are suitable for studying PCPr-induced neurotoxicity?

- In Vivo Models : Rats administered 10 mg/kg PCPr show vacuolization in posterior cingulate cortex (PCC) neurons, replicating PCP-like lesions. Histopathology (H&E staining) and microglial activation (Iba1 immunohistochemistry) are critical endpoints .

- In Vitro Models : Primary cortical neuron cultures exposed to 100 µM PCPr for 24 hours exhibit increased lactate dehydrogenase (LDH) release, indicating membrane disruption. Mitochondrial dysfunction can be quantified via JC-1 staining for membrane potential collapse .

Q. How do pharmacokinetic parameters of PCPr influence its abuse potential?

- Pharmacokinetics : In rats, PCPr has a Tmax of 30 minutes (oral) and a half-life of 4.2 hours. Its high lipophilicity (logP ≈ 3.8) ensures rapid blood-brain barrier penetration, correlating with faster onset vs. ketamine .

- Behavioral Correlates : Self-administration paradigms in rodents show higher lever-pressing rates for PCPr (0.1 mg/kg/infusion) than saline, indicating reinforcing properties. Conditioned place preference (CPP) assays validate reward-related behavior .

Q. What legal and ethical considerations apply to PCPr research?

- Regulatory Status : PCPr is classified as a Schedule I controlled substance in multiple jurisdictions (e.g., Virginia, USA), requiring DEA licensure for possession. Researchers must adhere to Controlled Substances Act (CSA) guidelines for storage and disposal .

- Ethical Compliance : Animal studies require IACUC approval under NIH Guidelines. Human metabolite studies using leftover clinical samples must comply with HIPAA and IRB protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.